molecular formula C9H20N2 B13233030 N,N-Dimethyl-3-propylpyrrolidin-3-amine

N,N-Dimethyl-3-propylpyrrolidin-3-amine

Cat. No.: B13233030
M. Wt: 156.27 g/mol
InChI Key: CULHSLVUOZHJJF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-propylpyrrolidin-3-amine is a polysubstituted heterocyclic compound. Its structure is characterized by a five-membered saturated nitrogen-containing ring, known as a pyrrolidine (B122466) ring. Attached to this ring are a propyl group and a dimethylamino group, both bonded to the same carbon atom at the 3-position. The presence of the dimethylamino group classifies it as a tertiary amine.

PropertyData
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS Numbers 1249220-13-1, 1903670-40-5

Note: The data presented is based on information from chemical supplier catalogs, as dedicated research publications on this specific compound are scarce.

The pyrrolidine ring is a highly significant scaffold in organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. nih.govnih.gov This five-membered nitrogen heterocycle is a common motif in a vast number of natural products, especially alkaloids, which exhibit a wide range of biological activities. frontiersin.orgmdpi.com

The prevalence of the pyrrolidine framework in pharmaceuticals is due to several key factors:

Stereochemistry and 3D Structure: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of complex three-dimensional structures. This is crucial for precise interactions with biological targets like enzymes and receptors. nih.govnih.gov The stereogenicity of the carbon atoms in the ring allows for the synthesis of various stereoisomers, which can have distinctly different biological profiles. nih.govnih.gov

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This influences the solubility and pharmacokinetic properties of molecules containing this scaffold.

Synthetic Versatility: The pyrrolidine ring can be synthesized through various established methods and can be readily functionalized at different positions, allowing for the creation of diverse molecular libraries for drug screening. nih.gov

Many approved drugs incorporate the pyrrolidine skeleton, highlighting its therapeutic importance. Examples include drugs for treating hypertension (e.g., Captopril, Enalapril), epilepsy (e.g., Ethosuximide), and bacterial infections (e.g., Clindamycin). frontiersin.org

Tertiary amines, characterized by a nitrogen atom bonded to three organic substituents, are a fundamental functional group in chemistry. nih.gov They are prevalent in over 40% of drugs and drug candidates, with tertiary amines making up 60% of those.

The significance of tertiary amines in advanced chemical research stems from their diverse roles:

In Medicinal Chemistry: The tertiary amine motif is a key component in a wide array of pharmaceuticals, including antihistamines, antibiotics, and antipsychotics. Their basicity allows them to be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets. nih.gov The nature of the alkyl or aryl groups attached to the nitrogen atom can be fine-tuned to modulate the molecule's pharmacological activity and metabolic stability.

As Catalysts and Reagents: In synthetic organic chemistry, tertiary amines are widely used as non-nucleophilic bases and as catalysts in a variety of reactions. They play a crucial role in promoting reactions by acting as proton scavengers or by forming reactive intermediates. acs.org Chiral tertiary amines are also employed as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. rsc.org

In Materials Science: Tertiary amines are integral to the formation of quaternary ammonium (B1175870) compounds, which have applications as surfactants, disinfectants, and phase-transfer catalysts.

The development of new methods for synthesizing tertiary amines is an active area of research, focusing on efficiency, selectivity, and sustainability. nih.gov

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are particularly important due to their widespread presence in biological systems and pharmaceutical agents. mdpi.com

This compound combines two key structural features: the pyrrolidine ring and a tertiary amine. The specific arrangement of a geminal diamine-like structure at the 3-position (one nitrogen being part of the ring and the other being the exocyclic dimethylamino group) is a notable feature. This positions the compound as a potentially valuable building block in several areas of chemical research:

Ligand Synthesis: The two nitrogen atoms could potentially act as a bidentate ligand for metal coordination. The stereochemistry of the pyrrolidine ring could be exploited in the design of chiral ligands for asymmetric catalysis.

Scaffold for Medicinal Chemistry: The pyrrolidine core provides a robust framework for the development of new bioactive molecules. The propyl and dimethylamino groups can be modified to explore structure-activity relationships in drug discovery programs. The presence of the tertiary amine suggests potential applications in therapeutic areas where this functional group is known to be important, such as in central nervous system agents or antimicrobial compounds.

Intermediate for Complex Molecule Synthesis: As a functionalized heterocycle, it could serve as a key intermediate in the synthesis of more complex natural products or designed molecules.

While there is a lack of specific research on this compound itself, its structural motifs are of high interest in contemporary heterocyclic chemistry. Further investigation into its synthesis and properties could reveal unique applications in various fields of chemical science.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N,N-dimethyl-3-propylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2/c1-4-5-9(11(2)3)6-7-10-8-9/h10H,4-8H2,1-3H3

InChI Key

CULHSLVUOZHJJF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1)N(C)C

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 3 Propylpyrrolidin 3 Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) Ring

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For N,N-Dimethyl-3-propylpyrrolidin-3-amine, the primary disconnections focus on the formation of the pyrrolidine ring and the installation of the substituents at the C3 position.

A logical retrosynthetic strategy for this compound (I) involves two main disconnections:

C-N bond disconnection of the tertiary amine: This disconnection leads back to a 3-propylpyrrolidin-3-amine (II) and a methylating agent. This simplifies the target by removing the two methyl groups on the nitrogen atom.

C-C or C-N bond disconnections of the pyrrolidine ring: This involves breaking the heterocyclic ring to reveal acyclic precursors. Common strategies for pyrrolidine ring synthesis include:

Disconnection of one C-N bond and one C-C bond: This approach often leads to a 1,4-difunctionalized acyclic precursor, such as a γ-amino ketone or a γ-amino halide.

[3+2] Cycloaddition disconnection: This strategy breaks the ring into a two-atom component (an alkene dipolarophile) and a three-atom component (an azomethine ylide). rsc.orgnih.govacs.org This is a particularly powerful method for constructing substituted pyrrolidines with high stereocontrol.

A plausible retrosynthetic pathway for this compound is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights key intermediates and suggests that the synthesis can be approached by first constructing a 3-substituted pyrrolidine core, followed by the introduction of the dimethylamino group.

Construction of the Pyrrolidine Core

The formation of the pyrrolidine ring is a critical step in the synthesis of the target molecule. Several methods can be employed to construct this heterocyclic core, each with its own advantages and limitations.

Intramolecular cyclization of acyclic precursors is a common and effective strategy for pyrrolidine synthesis.

1,3-Dipolar Cycloaddition: This method involves the reaction of an azomethine ylide with a dipolarophile (an alkene or alkyne). nih.govresearchgate.net The versatility of this reaction allows for the synthesis of a wide variety of substituted pyrrolidines with high stereoselectivity. rsc.orgacs.org For the synthesis of a 3-propylpyrrolidine (B47442) derivative, an azomethine ylide could be reacted with an alkene bearing a propyl group. The reaction can be catalyzed by various metal complexes, enabling enantioselective synthesis. rsc.org

Intramolecular Nucleophilic Substitution: This approach typically involves the cyclization of a γ-amino halide or a related substrate. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the five-membered ring.

Reductive Amination of 1,4-Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, can yield a pyrrolidine ring. This method is particularly useful for the synthesis of symmetrically substituted pyrrolidines.

Metal-catalyzed reactions offer efficient and selective routes to functionalized pyrrolidines. Palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful method for the synthesis of 3-aryl pyrrolidines. researchgate.netnih.govchemrxiv.orgchemrxiv.org While the target molecule has a propyl group instead of an aryl group, related metal-catalyzed hydroalkylation or conjugate addition reactions could be envisioned for the introduction of the propyl substituent at the 3-position of a pyrroline (B1223166) precursor.

These reactions often proceed under mild conditions and exhibit broad substrate scope. researchgate.netnih.gov The choice of catalyst and ligands is crucial for achieving high yields and selectivities.

Acyclic amine precursors containing both an alkene and an alkyne moiety can undergo ring-closing enyne metathesis (RCEYM) to form pyrrolidine derivatives. researchgate.netorganic-chemistry.orgacs.org This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. The resulting pyrrolidine contains a diene functionality that can be further modified. This method provides a direct route to cyclic amines from readily available starting materials. organic-chemistry.orgacs.org

Another approach involves the intramolecular cyclization of ω-amino alkenes or alkynes. For instance, a transaminase-triggered cyclization can be used for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org

Introduction and Functionalization of the Tertiary Amine Moiety

Once the 3-propylpyrrolidine core is synthesized, the final step is the introduction of the dimethylamino group at the 3-position. If the synthesis started with a precursor already containing the 3-amino group, the focus shifts to the N-alkylation of this primary or a secondary amine intermediate to the desired tertiary amine.

Several methods are available for the N-alkylation of amines to form tertiary amines. The choice of method depends on the nature of the substrate and the desired selectivity.

Reductive Amination: This is one of the most common and efficient methods for synthesizing tertiary amines. ck12.org It involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. wikipedia.org

Eschweiler-Clarke Reaction: This specific type of reductive amination uses formaldehyde (B43269) as the carbonyl compound and formic acid as the reducing agent to methylate primary or secondary amines to tertiary amines. youtube.comnrochemistry.comwikipedia.orgonlineorganicchemistrytutor.comorganic-chemistry.org A key advantage of this reaction is that it avoids the formation of quaternary ammonium (B1175870) salts. youtube.comwikipedia.org

Leuckart-Wallach Reaction: This reaction also involves the reductive amination of carbonyl compounds but typically uses formamide (B127407) or ammonium formate (B1220265) as the nitrogen source and reducing agent. numberanalytics.commdpi.comacs.orgmdma.ch It is a versatile method for the synthesis of a wide range of amines. numberanalytics.commdpi.com

Direct N-Alkylation with Alkyl Halides: Secondary amines can be directly alkylated with alkyl halides to yield tertiary amines. researchgate.netjst.go.jpresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. However, over-alkylation to form quaternary ammonium salts can be a significant side reaction. The use of hindered bases like Hünig's base can help to minimize this side reaction. researchgate.net

N-Alkylation Method Reagents Advantages Disadvantages
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidAvoids quaternization, mild conditionsLimited to methylation
Leuckart-Wallach Reaction Formamide/Ammonium Formate, Carbonyl CompoundVersatile for various aminesHigh temperatures often required
Direct Alkylation Alkyl Halide, BaseSimple procedureRisk of over-alkylation
General Reductive Amination Carbonyl Compound, Reducing Agent (e.g., NaBH₃CN)High yields, good selectivityRequires a separate reducing agent

Reductive Amination Strategies

Reductive amination is a highly versatile and widely employed method for the synthesis of amines, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step, often one-pot, process first involves the formation of a hemiaminal, which then dehydrates to an iminium ion intermediate. The subsequent reduction of this intermediate furnishes the final amine product. wikipedia.org For the synthesis of this compound, a logical precursor would be an N-protected 3-propylpyrrolidin-3-one.

The reaction would proceed via the condensation of the ketone with dimethylamine (B145610) to form an enamine or iminium ion, which is then reduced in situ. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion without affecting the starting ketone. masterorganicchemistry.com Several specialized reducing agents have been developed for this purpose.

Key reducing agents for this transformation include:

Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for reductive amination due to its ability to selectively reduce imines in the presence of aldehydes and ketones under mildly acidic conditions. koreascience.kr However, its high toxicity and the potential for cyanide contamination in the product are significant drawbacks. koreascience.kr

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. organic-chemistry.org It is particularly effective for the reductive amination of a wide range of aldehydes and ketones and does not require strictly controlled pH, making it a popular choice in modern organic synthesis.

Borohydride Exchange Resin (BER): This polymer-supported reagent offers advantages in terms of simplified workup and purification, as the resin can be removed by simple filtration. koreascience.kr It has been shown to be effective for the reductive amination of various aldehydes and ketones with dimethylamine. koreascience.kr

Titanium(IV) Isopropoxide/NaBH₄: This combination serves as an efficient system where the titanium alkoxide acts as a Lewis acid to facilitate imine formation, which is then reduced by sodium borohydride. researchgate.net This method has been reported to give excellent yields for the synthesis of N,N-dimethylamine derivatives from aldehydes and moderate yields from ketones. koreascience.kr

The general synthetic pathway is illustrated below:

Scheme 1: General synthetic route to this compound via reductive amination.

The following interactive table summarizes various reagents commonly used in reductive amination.

ReagentKey FeaturesAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines/iminium ions over ketones/aldehydes.High selectivity, well-established.Highly toxic, requires pH control.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, non-toxic, commercially available.Broader substrate scope, no strict pH control needed.Stoichiometric amounts are required.
Borohydride Exchange Resin (BER) Polymer-supported borohydride.Easy product purification, reduced toxicity.Can have lower reactivity or require longer reaction times.
H₂ with Metal Catalyst (e.g., Pd/C) Catalytic hydrogenation."Green" method, high atom economy.May require high pressure, potential for side reactions (e.g., debenzylation).
α-Picoline-Borane A stable borane (B79455) complex.Can be used in various solvents, including water.May require an acid catalyst. organic-chemistry.org

Electrophilic Activation and Amidation Approaches

Electrophilic activation of amides is an emerging strategy to overcome their inherent low reactivity towards nucleophiles. nih.gov While not a direct "amidation" in the traditional sense of forming an amide bond, this principle can be adapted to forge C-N bonds by transforming a typically unreactive functional group into a highly electrophilic intermediate. For the synthesis of a tertiary amine like this compound, this approach is less conventional than reductive amination but offers alternative synthetic routes from different precursors.

The core concept involves treating a tertiary amide with a powerful electrophilic reagent, such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O), to generate a highly reactive iminium triflate or keteniminium ion intermediate. nih.govorgsyn.org This intermediate can then be intercepted by a suitable nucleophile.

A hypothetical route applying this logic to the synthesis of the target compound could involve the activation of a precursor like N-protected-3-propyl-pyrrolidine-3-carboxamide. The activation of the carboxamide at the 3-position would generate a reactive species capable of undergoing rearrangement or substitution, ultimately leading to the introduction of the dimethylamino group. However, direct nucleophilic attack by an amine on an activated amide typically leads to amidine formation. researchgate.net A more plausible, albeit multi-step, strategy might involve the activation of a related precursor to facilitate a reaction that subsequently enables the introduction of the amine.

For instance, the activation of a suitable amide precursor could facilitate an elimination reaction to form an enamine, which could then be subjected to further transformations. nih.gov More relevantly, electrophilic activation of α-arylated acetamides with triflic anhydride can generate keteniminium ions that are trapped by azides, leading to the formation of new heterocyclic systems after nitrogen extrusion. nih.gov While direct application to the synthesis of this compound is not straightforwardly reported, the principle demonstrates the potential for C-N bond formation following amide activation.

The following table outlines common activating agents and their roles in these transformations.

Activating AgentIntermediate FormedSubsequent Reaction Type
Triflic Anhydride (Tf₂O) Iminium triflate, Keteniminium ionNucleophilic addition, Cycloaddition, Rearrangement nih.govorgsyn.org
Phosphorus Pentachloride (PCl₅) Imidoyl chlorideNucleophilic substitution
Oxalyl Chloride Vilsmeier-type reagentNucleophilic addition
POCl₃ Vilsmeier-type reagentCyclization, Nucleophilic addition

Stereoselective Synthesis of this compound and Chiral Analogues

The synthesis of chiral analogues of this compound, where the C3 carbon is a stereogenic center, requires advanced stereoselective methods. The construction of such quaternary stereocenters is a significant challenge in organic synthesis.

Asymmetric Catalytic Methods for Chiral Amine Scaffolds

Asymmetric catalysis provides a powerful means to generate enantioenriched chiral amines and their precursors. For pyrrolidine scaffolds, several catalytic asymmetric methods are applicable, including cycloaddition reactions and organocatalytic functionalization.

One of the most effective strategies for constructing chiral pyrrolidine rings is the asymmetric [3+2] cycloaddition reaction. thieme-connect.comacs.org This approach involves the reaction of a 1,3-dipole (such as an azomethine ylide) with a dipolarophile (an alkene). The use of chiral catalysts, often based on transition metals like copper or palladium complexed with chiral ligands, can induce high levels of stereoselectivity, controlling the stereochemistry of multiple newly formed centers. nih.govwhiterose.ac.uk

Organocatalysis has also emerged as a premier tool for synthesizing chiral pyrrolidines. nih.gov For instance, cinchona alkaloid-derived bifunctional catalysts have been successfully employed in asymmetric cascade reactions to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org In such a reaction, an N-protected aminomethyl enone could react with a suitable Michael acceptor, with the catalyst controlling the facial selectivity of the attack, leading to a product with high enantio- and diastereoselectivity. rsc.org

The table below presents examples of catalytic systems used for the asymmetric synthesis of substituted pyrrolidines.

Catalytic SystemReaction TypeKey FeaturesReported Selectivity
Cu(I)-Fesulphos Catalyst 1,3-Dipolar CycloadditionActs as a chiral Lewis acid with azomethine ylides. whiterose.ac.ukGood reactivity and enantioselectivity.
Pd₂(dba)₃ with Chiral Ligand [3+2] CycloadditionControls planar chirality of π-allyl palladium intermediate. thieme-connect.comdr up to >20:1, 93–99% ee. thieme-connect.com
Cinchonidine-derived Amino-squaramide Organocatalytic CascadeBifunctional catalyst for Michael/Mannich sequences. rsc.orgHigh enantio- and diastereoselectivities. rsc.org
Chiral Phosphoric Acid (e.g., TRIP) Aza-Michael CyclizationCatalyzes intramolecular cyclization via protonation. whiterose.ac.ukKinetic resolution with s-factor up to 122. whiterose.ac.uk

Control of Stereochemistry at the Pyrrolidine Ring and Alkyl Substituents

Achieving stereocontrol in the synthesis of polysubstituted pyrrolidines requires careful selection of starting materials and reaction pathways. When synthesizing analogues with substituents at other positions of the pyrrolidine ring in addition to the 3-position, both relative and absolute stereochemistry must be considered.

Stereoselective methods can be broadly classified into two groups: those that start with a pre-existing chiral pyrrolidine ring (like proline or hydroxyproline) and modify it, and those that construct the ring from acyclic precursors in a stereocontrolled manner. mdpi.com The latter approach offers greater flexibility for introducing various substituents at any position. mdpi.com

Cascade or domino reactions have proven to be highly efficient for constructing complex heterocyclic systems with excellent stereocontrol. nih.govrsc.org For example, a cascade approach involving a regioselective 6-endo-trig bromoetherification of a lactam-tethered alkenol can lead to the stereocontrolled synthesis of pyrrolidine-fused polycyclic systems. rsc.org The stereochemical outcome of such cyclizations is often dictated by the transition state geometry, which can be influenced by steric and electronic factors of the substrate and reagents.

Furthermore, the stereochemistry of existing centers in a precursor can direct the stereochemistry of newly formed centers. For example, in the reduction of a substituted pyrrolidin-3-one, the facial selectivity of the hydride attack can be influenced by the steric bulk of substituents at other positions on the ring, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a fundamental tool in the synthesis of complex molecules containing the pyrrolidine scaffold.

Chemical Reactivity and Mechanistic Studies of N,n Dimethyl 3 Propylpyrrolidin 3 Amine

Nucleophilic Character and Basicity of the Tertiary Amine Nitrogen

The N,N-Dimethyl-3-propylpyrrolidin-3-amine molecule contains two tertiary nitrogen atoms: one within the pyrrolidine (B122466) ring (N-1) and one in the exocyclic dimethylamino group (N-3). Both nitrogens possess a lone pair of electrons, rendering them nucleophilic and basic. However, their reactivity is influenced by their distinct structural environments.

The nitrogen of the dimethylamino group is sterically more accessible than the ring nitrogen, which is part of a more rigid five-membered ring structure. In general, the nucleophilicity of amines follows the order of primary > secondary > tertiary, although this can be influenced by steric hindrance and solvent effects. fishersci.co.uk Despite being tertiary, these amine centers are sufficiently nucleophilic to participate in a variety of reactions, most notably nucleophilic substitution reactions. fishersci.co.uk

The basicity of the amine groups is a measure of their ability to accept a proton. For trialkylamines, the pKa values of their conjugate acids are typically in the range of 10-11, indicating they are moderately strong bases. The specific basicity of the two nitrogen atoms in this compound would be influenced by the inductive effects of the alkyl groups and the geometry of the pyrrolidine ring. The propyl group at the C-3 position introduces steric bulk, which can affect the accessibility of the lone pairs and the solvation of the corresponding protonated species, thereby influencing both basicity and nucleophilicity.

Alkylation, Acylation, and Other Functionalization Reactions

The nucleophilic nitrogen atoms readily engage in reactions with electrophiles, leading to a range of functionalized products.

Alkylation: The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt is known as the Menshutkin reaction. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org For this compound, alkylation can potentially occur at either nitrogen atom. The reaction with an alkyl halide, such as methyl iodide, would yield a quaternary ammonium iodide. The rate and regioselectivity of this reaction are dependent on the steric accessibility of the nitrogen atoms and the nature of the alkyl halide. wikipedia.org Generally, alkyl iodides are the most reactive, followed by bromides and then chlorides. wikipedia.org

Acylation: Tertiary amines can react with acylating agents like acyl chlorides or anhydrides. This reaction typically forms a highly reactive acylammonium salt. This intermediate can then act as an acylating agent itself or undergo further reactions. The formation of these intermediates is a key step in processes like the N-acylation of amides, where a pyridine ring can act as an internal nucleophilic catalyst. semanticscholar.org

Other Functionalization Reactions: The pyrrolidine scaffold can be functionalized through various catalytic methods. For instance, transition metal-catalyzed reactions, such as copper-promoted intramolecular carboamination or aminooxygenation, are powerful methods for constructing and functionalizing pyrrolidine rings. nih.govnih.gov While these are often used in synthesis, the principles apply to the further functionalization of pre-existing pyrrolidine structures. Tantalum-catalyzed hydroaminoalkylation provides a method for the addition of amine α-C–H bonds across olefins, representing another route for elaborating the structure. nih.gov

Intramolecular Reactions and Rearrangement Processes

The structure of this compound, with its substituents and cyclic framework, allows for the possibility of intramolecular reactions and rearrangements, often leading to new heterocyclic systems.

Intramolecular cyclizations are a common strategy for the synthesis of pyrrolidine rings and demonstrate the potential reaction pathways available to substituted pyrrolidines. acs.org These include:

Intramolecular Michael Additions: N-allylic substituted α-amino nitriles can undergo phosphine-catalyzed intramolecular Michael reactions to construct functionalized pyrrolidine rings via a 5-endo-trig cyclization. acs.org

[2+2] Photocycloadditions: Appropriately substituted pyrrolidine precursors can undergo intramolecular photocycloaddition reactions to yield rigid, conformationally restricted products. rsc.org

Ring Contraction/Expansion: Skeletal editing strategies, such as the photo-promoted ring contraction of pyridines, can generate pyrrolidine derivatives, highlighting the potential for rearrangements of related heterocyclic systems. nih.gov An intermediate vinylazomethine ylide undergoes an electrocyclic ring-closing reaction to furnish the final product. nih.gov

While these examples often describe the synthesis of the pyrrolidine ring itself, they illustrate the types of transformations that the substituted pyrrolidine skeleton can potentially undergo under specific thermal, photochemical, or catalytic conditions.

Oxidative Transformations and Demethylation Mechanisms

The tertiary amine groups are susceptible to oxidation and N-dealkylation, which are important transformations in both synthetic chemistry and drug metabolism. nih.gov

Oxidative Transformations: Oxidation of tertiary amines commonly yields tertiary amine N-oxides. For example, the related compound Pheniramine is known to form a stable N-oxide. nih.gov These N-oxides are important intermediates in their own right and are central to reactions like the Polonovski reaction. researchgate.net Furthermore, oxidation of N-protected pyrrolidines can be achieved using hypervalent iodine reagents, leading to the formation of N-acyliminium ions, which are valuable electrophilic intermediates for further functionalization. nih.gov

Demethylation Mechanisms: The removal of a methyl group from a tertiary amine is a common and synthetically useful reaction. Several methods exist for this transformation:

Von Braun Reaction: This classic reaction involves treating the tertiary amine with cyanogen bromide (BrCN). nih.gov The mechanism consists of a nucleophilic attack by the amine nitrogen on the cyanogen bromide, displacing bromide to form a quaternary cyanoammonium salt intermediate. The bromide ion then acts as a nucleophile in an SN2 reaction, attacking one of the N-alkyl groups (preferentially the methyl group) to yield an organocyanamide and an alkyl bromide. wikipedia.orgdokumen.pub

Reaction with Chloroformates: As an alternative to the toxic cyanogen bromide, chloroformate esters (e.g., α-chloroethyl chloroformate) are widely used. The mechanism is similar, proceeding through a quaternary ammonium intermediate which then fragments to a carbamate and an alkyl chloride. nih.gov

Catalytic Oxidative Demethylation: Modern methods often employ catalytic systems to achieve N-demethylation under milder conditions. These include ruthenium-catalyzed oxidations using hydroperoxides, which proceed via α-(hydroperoxy)alkylamine intermediates. nih.gov Photoredox catalysis has also emerged as a mild and efficient method for the aerobic N-dealkylation of tertiary amines. acs.org

Reaction Pathway Elucidation and Kinetic Investigations

Understanding the reaction pathways, intermediates, and transition states, as well as the factors that influence them, is crucial for controlling the reactivity of this compound.

Mechanistic studies of the reactions involving tertiary amines and pyrrolidines have identified key reactive species:

Quaternary Ammonium Salts: These are the stable products of the Menshutkin reaction but also serve as key intermediates in demethylation reactions using cyanogen bromide or chloroformates. wikipedia.orgnih.gov

N-Acyliminium Ions: These electrophilic intermediates are generated from the oxidation of N-protected pyrrolidines and are crucial for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. nih.gov

Azomethine Ylides: These 1,3-dipoles are intermediates in certain synthetic routes to pyrrolidines, particularly in [3+2] cycloaddition reactions. acs.org Their formation and subsequent reaction dictate the stereochemistry of the final product.

Transition States: The stereochemical outcome of many reactions involving the pyrrolidine ring is determined by the geometry of the transition state. For example, in copper-promoted cyclization reactions, a chair-like transition state is often invoked to explain the observed diastereoselectivity. nih.gov For SN2 reactions like the Menshutkin reaction, the transition state involves the simultaneous approach of the nucleophile and departure of the leaving group. nih.gov

The course and rate of reactions involving this compound are highly dependent on the reaction environment.

Influence of Solvent: Solvents play a critical role, particularly in reactions involving charge separation, such as the Menshutkin reaction.

Polar Aprotic Solvents: Solvents like DMSO and acetonitrile can significantly accelerate SN2 reactions by solvating the cation of the transition state without strongly solvating the nucleophilic amine. nih.gov However, the effect is complex and does not always correlate directly with solvent polarity. nih.govresearchgate.net

Protic Solvents: Protic solvents like alcohols can form hydrogen bonds with the amine's lone pair, which can stabilize the ground state and potentially decrease its nucleophilicity, thus slowing the reaction rate compared to aprotic solvents.

Nonpolar Solvents: Reactions are typically much slower in nonpolar solvents due to the high energy of the charge-separated transition state. nih.gov

SolventRelative Rate Constant (k_rel) for Et₃N + EtISolvent Type
Hexane (B92381)1Nonpolar Aprotic
Benzene39.8Nonpolar Aprotic
THF141Polar Aprotic
Methanol145Polar Protic
Acetonitrile1230Polar Aprotic
DMSO13800Polar Aprotic

Data adapted from studies on the Menshutkin reaction, illustrating general solvent effects. nih.govresearchgate.net

Influence of Catalyst: Catalysts are essential for achieving high efficiency and selectivity in many transformations.

Transition Metal Catalysts: A wide array of transition metals, including copper, iridium, rhodium, and palladium, are used to catalyze reactions involving the pyrrolidine ring. organic-chemistry.orgresearchgate.net For instance, copper(II) carboxylates promote intramolecular carboamination, while iridium complexes can catalyze reductive generation of azomethine ylides for pyrrolidine synthesis. nih.govacs.org

Lewis Acids: Lewis acids can play a role in activating substrates or intermediates, although in some copper-catalyzed C-H aminations, it has been shown that Lewis acids cannot simply replace the copper catalyst, indicating a more specific mechanistic role for the transition metal. acs.org

Base/Acid Catalysis: Simple acid or base catalysis is fundamental. For alkylation reactions, a non-nucleophilic base is often used to neutralize the acid byproduct. fishersci.co.uk In demethylation reactions, the final hydrolysis of carbamate or cyanamide intermediates is typically carried out under acidic or basic conditions. nih.gov

Advanced Analytical Characterization Methodologies for N,n Dimethyl 3 Propylpyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules, including complex amines like N,N-Dimethyl-3-propylpyrrolidin-3-amine. irisotope.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. uobasrah.edu.iq

Methodological Applications of ¹H and ¹³C NMR for Complex Amine Structures

¹H (Proton) and ¹³C (Carbon-13) NMR are the two most common NMR techniques used for the structural assignment of organic compounds. researchgate.net For a molecule with the complexity of this compound, these methods are used in conjunction to piece together its complete structure.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environments, and the proximity of neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the propyl group, the pyrrolidine (B122466) ring, and the N,N-dimethyl groups. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.

¹³C NMR Spectroscopy: This method provides a count of the non-equivalent carbon atoms in a molecule. pressbooks.pub Since the natural abundance of ¹³C is low, carbon-carbon coupling is typically not observed, resulting in a spectrum where each unique carbon atom appears as a single peak. irisotope.compressbooks.pub This simplifies the spectrum and directly provides information about the carbon skeleton. irisotope.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the identification of carbons in different functional groups (aliphatic, attached to nitrogen, etc.). nih.gov

The following table outlines the anticipated NMR data for the structural confirmation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Propyl-CH₃ ~0.9 (triplet) ~14
Propyl-CH₂ ~1.3-1.5 (multiplet) ~17
Propyl-CH₂ (adjacent to ring) ~1.6-1.8 (multiplet) ~35
Pyrrolidine-CH₂ (C4, C5) ~1.8-2.8 (multiplets) ~45-55
Pyrrolidine-CH₂ (C2) ~2.2-3.0 (multiplet) ~60-65
N,N-(CH₃)₂ ~2.2-2.4 (singlet) ~40-45

Determination of Enantiomeric Purity using Chiral NMR Reagents and Techniques

Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it exists as a pair of enantiomers. Determining the enantiomeric purity or enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a rapid method for this analysis. rsc.org

The principle involves converting the pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA). rsc.orgresearchgate.net Diastereomers have different physical properties and, crucially, are distinguishable in the NMR spectrum, exhibiting separate signals. nih.gov The enantiomeric excess can then be calculated by integrating the corresponding signals for the two diastereomers. rsc.org

Commonly used chiral auxiliaries for amines include:

Chiral Solvating Agents (CSAs): These agents, such as BINOL (1,1'-bi-2-naphthol) derivatives, form transient diastereomeric complexes with the amine enantiomers through non-covalent interactions. rsc.org

Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or phosphazane-based compounds react covalently with the amine to form stable diastereomers. rsc.orgresearchgate.net

Table 2: Techniques for Chiral NMR Analysis of Amines

Technique Reagent Type Mechanism NMR Nucleus Observed
Chiral Solvation (S)-BINOL or derivatives rsc.org Forms transient diastereomeric complexes via hydrogen bonding and other interactions. ¹H
Chiral Derivatization Phosphazane Reagents rsc.org Covalent reaction with the amine followed by quaternization, forming stable diastereomers. ³¹P

Infrared (IR) and Mass Spectrometry (MS) in Compound Identification and Purity Assessment

IR and MS are powerful analytical techniques that provide complementary information for compound identification. IR spectroscopy identifies functional groups within a molecule, while MS provides information on the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

Infrared (IR) Spectroscopy: For this compound, a key diagnostic feature in its IR spectrum is the absence of N-H stretching vibrations, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines. wpmucdn.com This immediately confirms its tertiary amine nature. The spectrum will be characterized by C-H stretching vibrations from the alkyl groups and C-N stretching vibrations. docbrown.info

Table 3: Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C-H Stretch (sp³ carbons) 2850-2960 Confirms the presence of alkyl (propyl, pyrrolidine, methyl) groups.
C-N Stretch (Aliphatic Amine) 1020-1250 Indicates the presence of the tertiary amine functional groups. docbrown.info

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) can undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom—which results in a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible, leading to predictable fragment ions.

Table 4: Predicted Mass Spectrometry Fragments

m/z Value (predicted) Fragment Identity Fragmentation Pathway
156 [M]⁺ Molecular Ion
141 [M - CH₃]⁺ Loss of a methyl group from the dimethylamino group.
127 [M - C₂H₅]⁺ α-cleavage, loss of an ethyl radical from the propyl group.
113 [M - C₃H₇]⁺ Loss of the propyl group.
84 [C₅H₁₀N]⁺ α-cleavage of the bond between C3 and the propyl group, forming a stable pyrrolidine-based iminium ion.

Chromatographic Separation and Purification Methodologies

Chromatography is indispensable for both the purification of synthesized compounds and the analytical assessment of mixture complexity and chiral purity.

Optimization of Column Chromatography for Pyrrolidine Amines

Purification of basic amines like pyrrolidine derivatives by standard silica (B1680970) gel column chromatography can be problematic. biotage.com The acidic nature of silica gel can lead to strong adsorption of the basic amine, resulting in poor separation, peak tailing, and potential sample degradation. biotage.com Several strategies are employed to overcome this:

Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (B128534) (Et₃N) or ammonia (B1221849) (in methanol), to the eluent system (e.g., Hexane (B92381)/Ethyl Acetate or Dichloromethane/Methanol) can neutralize the acidic sites on the silica, improving elution and peak shape. biotage.com

Alternative Stationary Phases: Using a less acidic stationary phase like neutral or basic alumina (B75360) can be effective. Amine-functionalized silica is another excellent option, designed specifically for the purification of basic compounds. biotage.com

Table 5: Column Chromatography Optimization Strategies for Pyrrolidine Amines

Strategy Stationary Phase Typical Mobile Phase Advantage
Basic Modifier Silica Gel Hexane/EtOAc + 0.1-1% Et₃N Cost-effective, uses standard stationary phase.
Alternative Phase Neutral Alumina Dichloromethane/Methanol Reduces strong acid-base interactions.

Analytical HPLC Techniques for Mixture Analysis and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for purity assessment and, crucially, for the separation of enantiomers. researchgate.net

For chiral separation of this compound, a chiral stationary phase (CSP) is required. researchgate.net Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely successful for separating a broad range of chiral compounds, including amines. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times.

Mobile phase composition is critical for achieving optimal resolution. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). researchgate.net Additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) are often used in small quantities to improve peak shape and selectivity by interacting with the analyte or the stationary phase. researchgate.net

Table 6: Common Chiral Stationary Phases (CSPs) for Amine Separation

CSP Type Trade Name Examples Selector Type Typical Mode
Polysaccharide Chiralpak® AD, Chiralcel® OD Amylose/Cellulose derivatives Normal or Reversed-Phase
Pirkle-type Whelk-O® 1 π-acid/π-base Normal Phase

Table of Mentioned Compounds

Compound Name
This compound
1,1'-bi-2-naphthol (BINOL)
α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)
Triethylamine
Diethylamine
Trifluoroacetic acid
Hexane
Ethyl Acetate
Dichloromethane
Methanol
Isopropanol

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing a fundamental verification of a substance's empirical and molecular formula. This destructive analytical method determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimental results are then compared against the theoretical values calculated from the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the compound's stoichiometric purity and elemental composition.

For a synthesized sample of this compound, with a molecular formula of C9H20N2, elemental analysis is crucial to confirm that the compound has been synthesized to the correct elemental specifications. The theoretical elemental composition is derived from the compound's atomic constituents and their respective atomic weights.

The theoretical percentages for this compound are calculated as follows:

Carbon (C): (9 * 12.01) / 156.28 * 100% = 69.15%

Hydrogen (H): (20 * 1.008) / 156.28 * 100% = 12.90%

Nitrogen (N): (2 * 14.01) / 156.28 * 100% = 17.94%

These calculated values serve as the benchmark against which experimentally obtained data are compared. Modern elemental analyzers combust the sample under controlled conditions, and the resulting combustion products (such as CO2, H2O, and N2) are quantitatively measured.

Below is a data table summarizing the theoretical elemental composition of this compound. In a typical research setting, this would be compared with the "Found (%)" values from the analysis of a synthesized batch.

ElementTheoretical Mass Percentage (%)
Carbon (C)69.15
Hydrogen (H)12.90
Nitrogen (N)17.94

The congruence of experimental findings with these theoretical values is a critical checkpoint in the compound's characterization cascade. A significant deviation between the theoretical and found percentages would suggest the presence of impurities, residual solvents, or an incorrect structural assignment. For instance, a lower-than-expected carbon percentage might indicate the presence of inorganic impurities, while a higher hydrogen value could point to residual water or organic solvents in the sample. Therefore, elemental analysis provides a quantitative measure of purity from an elemental standpoint and is an indispensable tool for the stoichiometric verification of this compound.

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 3 Propylpyrrolidin 3 Amine

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's physical and chemical behavior.

Density Functional Theory (DFT) and Ab Initio Calculations of Ground State Geometries

To determine the most stable three-dimensional structure of N,N-Dimethyl-3-propylpyrrolidin-3-amine, computational chemists would typically employ Density Functional Theory (DFT) or ab initio methods. These calculations solve the Schrödinger equation, or a simplified form of it, to find the lowest energy arrangement of the atoms, known as the ground state geometry.

DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G* or larger), would be used to optimize the molecular geometry. Ab initio methods, like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), provide alternative approaches that are often more computationally intensive but can offer higher accuracy. The results of these calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Hypothetical Data Table for Ground State Geometry:

ParameterCalculated Value (DFT/B3LYP/6-31G*)
C-N (pyrrolidine ring) Bond Length (Å)Data not available
C-C (pyrrolidine ring) Bond Length (Å)Data not available
C-N (amine) Bond Length (Å)Data not available
C-C-N Bond Angle (°)Data not available
Pyrrolidine (B122466) Ring Pucker Dihedral Angle (°)Data not available

Conformational Analysis of the Pyrrolidine Ring and Alkyl Substituents

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The presence of substituents, such as the propyl and dimethylamino groups at the C3 position, significantly influences the preferred conformation.

A conformational analysis would involve systematically rotating the rotatable bonds, including those of the propyl and dimethylamino groups, and calculating the energy of each resulting conformer. This process generates a potential energy surface, from which the global minimum (the most stable conformer) and other low-energy local minima can be identified. This analysis is crucial for understanding the molecule's flexibility and the spatial relationships between its functional groups. For substituted pyrrolidines, the substituents can adopt pseudo-axial or pseudo-equatorial positions, and the relative stability of these arrangements is a key aspect of the conformational analysis.

Theoretical Descriptors of Reactivity and Selectivity

Computational methods can also predict how a molecule will behave in a chemical reaction. Theoretical descriptors of reactivity provide quantitative measures of a molecule's propensity to act as a nucleophile or electrophile and can help explain the selectivity of its reactions.

Analysis of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is calculated by determining the electrostatic potential at various points on the electron density surface. The MEP is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would be expected to show a region of high negative potential around the lone pair of electrons on the tertiary amine nitrogen, identifying it as the primary site for protonation and other electrophilic interactions.

Exploration of Frontier Molecular Orbitals (FMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity).

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO would likely be localized on the tertiary amine nitrogen. Analysis of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, further highlighting the nucleophilic character of the nitrogen atoms.

Hypothetical FMO Data Table:

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Computational Assessment of Lewis Basicity and Brønsted Basicity

The basicity of this compound can be assessed computationally. Lewis basicity refers to the ability to donate an electron pair, while Brønsted-Lowry basicity refers to the ability to accept a proton.

The Brønsted basicity is typically quantified by the pKa of the conjugate acid. Computational methods can predict pKa values by calculating the Gibbs free energy change for the protonation reaction in a simulated solvent environment (e.g., using a continuum solvation model like PCM or SMD). The Lewis basicity can be evaluated by calculating the energy of interaction with a model Lewis acid, such as BF3. These calculations would provide a theoretical understanding of the compound's behavior as a base. Generally, tertiary amines exhibit significant basicity.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvent Effects

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the methodologies applied to similar substituted pyrrolidine structures provide a framework for understanding its potential intermolecular interactions and behavior in various solvent environments. MD simulations are powerful computational tools used to predict the dynamic behavior of molecules over time, offering insights into conformational changes, binding affinities, and solvent effects.

For instance, MD simulations have been effectively employed to study the interactions of pyrrolidin-2-one derivatives designed as acetylcholinesterase (AChE) inhibitors. nih.govresearchgate.net In such studies, simulations typically run for extended periods (e.g., 100 ns) to analyze the stability of the ligand-protein complex. nih.govresearchgate.net The insights gained from these simulations, including the identification of key amino acid residues involved in binding and the stability of the complex, are crucial for drug design and optimization. nih.gov It is plausible that similar computational approaches could be utilized to investigate the interactions of this compound with biological targets.

The solvent environment plays a critical role in the conformational preferences and reactivity of molecules. Theoretical studies on other pyrrolidine derivatives have demonstrated the importance of considering solvent effects. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, calculations were performed for both the gas phase and in an ethanol (B145695) solvent model to understand the reaction mechanism. nih.gov Such studies can reveal how the polarity of the solvent influences the stability of reactants, transition states, and products.

A hypothetical MD simulation of this compound in an aqueous solution could provide valuable data on its hydration shell, the formation of hydrogen bonds between the amine groups and water molecules, and the conformational dynamics of the propyl group. The following table illustrates the type of data that could be generated from such a simulation.

Hypothetical MD Simulation Parameters and Observables for this compound in Water

Parameter/ObservableDescriptionPotential Insights
Simulation TimeThe total time the simulation is run (e.g., 100 ns).Ensures adequate sampling of conformational space.
Solvent ModelThe computational model used to represent water molecules (e.g., TIP3P).Affects the accuracy of solvation dynamics.
Radial Distribution Function (RDF)Describes how the density of water molecules varies as a function of distance from the amine nitrogens.Provides information on the structure of the hydration shell.
Hydrogen Bond AnalysisQuantifies the number and lifetime of hydrogen bonds between the compound and water.Indicates the strength of solute-solvent interactions.
Root Mean Square Deviation (RMSD)Measures the average deviation of the compound's backbone atoms from a reference structure over time.Assesses the conformational stability of the pyrrolidine ring and its substituents.

Computational Modeling of Reaction Mechanisms and Activation Barriers

For example, a detailed computational study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from a 3-pyrrolin-2-one derivative and methylamine (B109427) has been conducted. nih.gov This study employed DFT calculations to map out the potential energy surface of the reaction, identifying the transition states and intermediates. nih.gov The calculations revealed that the reaction proceeds via a pathway with the lowest activation free energy (ΔG#), and that kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. nih.gov Such an approach could be used to model potential synthetic routes to this compound or its reactions.

In another relevant study, the reaction mechanism for the synthesis of trifluoromethylated pyrrolidine derivatives was investigated. riken.jp This work involved a combination of kinetic studies and spectroscopic analysis to understand the role of the catalyst and to optimize the reaction conditions. riken.jp By deciphering the reaction mechanism, researchers were able to suppress an unwanted side reaction and improve the yield of the desired product. riken.jp

A hypothetical DFT study on a reaction involving this compound, such as an N-alkylation or a reaction at the 3-position, would involve calculating the energies of the reactants, products, and transition states. The following table outlines the key parameters that would be calculated in such a study.

Key Parameters in a Hypothetical DFT Study of a Reaction of this compound

Calculated ParameterDescriptionSignificance
Optimized GeometriesThe lowest energy three-dimensional structures of reactants, products, and transition states.Provides information on bond lengths and angles at key points along the reaction coordinate.
Electronic Energies (E)The total electronic energy of each optimized structure.Used to calculate the reaction energy and activation energy.
Gibbs Free Energies (G)The energy of a system that is available to do work, including contributions from enthalpy and entropy.Used to determine the spontaneity of a reaction and the activation free energy barrier.
Imaginary FrequenciesVibrational modes with a negative force constant, indicating a maximum on the potential energy surface.A single imaginary frequency confirms that a structure is a true transition state.

By applying these computational techniques, a deeper understanding of the reactivity of this compound could be achieved, facilitating the design of new synthetic pathways and the prediction of its chemical behavior.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers reliable methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for the structural elucidation of molecules. The comparison of computationally predicted spectra with experimental data can aid in the confirmation of molecular structures and the analysis of conformational dynamics.

A notable study in this area involved the conformational analysis of N-substituted piperidines and pyrrolidines, where DFT methods were used to calculate the ¹H and ¹³C NMR chemical shifts of various conformers. researchgate.net The researchers first performed a conformational search to identify the minimum-energy conformers and then calculated their relative populations using the Boltzmann weighting factor. researchgate.net The calculated NMR chemical shifts for these conformers were then compared with experimental data, showing a good correlation. researchgate.net This approach allows for a detailed understanding of the conformational preferences of the heterocyclic rings and their substituents. researchgate.net

This methodology could be directly applied to this compound to predict its NMR spectra and to study its conformational isomers. The presence of the propyl and dimethylamino groups at the C3 position likely leads to a complex conformational landscape that could be unraveled through such a combined computational and experimental approach.

The following table presents a selection of data from the aforementioned study on N-substituted pyrrolidines, illustrating the correlation between experimental and calculated ¹³C NMR chemical shifts. A similar table could be generated for this compound to validate its structure and conformational analysis.

Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Representative N-Substituted Pyrrolidine Derivative

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C255.156.31.2
C328.929.50.6
C425.426.10.7
C553.854.91.1

Data adapted from a study on N-substituted pyrrolidine derivatives for illustrative purposes. researchgate.net

Furthermore, computational methods can be used to predict other spectroscopic data, such as infrared (IR) vibrational frequencies. These calculations can help in the assignment of experimental IR spectra, providing further confirmation of the molecular structure. The application of these predictive methods would be a valuable asset in the comprehensive characterization of this compound.

Derivatives, Analogues, and Structure Reactivity Correlations of N,n Dimethyl 3 Propylpyrrolidin 3 Amine

Synthesis of Pyrrolidine (B122466) Derivatives with Varied N-Alkyl and Ring Substitutions

The synthesis of pyrrolidine derivatives, including analogues of N,N-Dimethyl-3-propylpyrrolidin-3-amine, is a cornerstone of medicinal and synthetic chemistry, leveraging diverse strategies to introduce structural variety. rsc.org A significant portion of these synthetic methods begins with readily available cyclic precursors, most notably proline and 4-hydroxyproline (B1632879), which provide an optically pure foundation for further elaboration. mdpi.comnih.gov

Common synthetic approaches include:

Multicomponent Reactions (MCRs): These reactions offer an efficient pathway to construct highly substituted pyrrolidine rings in a single step. For instance, a three-component 1,3-dipolar cycloaddition reaction can be employed using starting materials like isatin (B1672199) or acenaphthenequinone, along with sarcosine (B1681465) or proline, to generate complex spiro[pyrrolidine] structures. researchgate.net Microwave-assisted MCRs have also been developed to accelerate the synthesis of pyrrolidine derivatives. tandfonline.com

Ring-Closing Metathesis (RCM): RCM, often catalyzed by ruthenium complexes like the Grubbs catalyst, is a powerful tool for forming the pyrrolidine ring from acyclic diene precursors. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts facilitate the hydroarylation of N-alkyl pyrrolines, yielding 3-aryl pyrrolidines. chemrxiv.orgresearchgate.net This method is particularly effective for N-alkyl derivatives, whereas N-acyl pyrrolines tend to yield different products. researchgate.net

N-Alkylation and N-Arylation: The nitrogen atom of the pyrrolidine ring is a common site for modification. Direct N-alkylation of secondary amines (the pyrrolidine nitrogen) with alkyl halides is a fundamental transformation, often carried out in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) to prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net N-aryl substituted pyrrolidines can be prepared from arylamines and cyclic ethers. organic-chemistry.org

Functionalization of Pre-formed Rings: Existing pyrrolidine rings can be functionalized through various reactions. For example, endocyclic enamines derived from 2-pyrrolines can be functionalized at the α- and β-positions to introduce diverse substituents. researchgate.net

The table below summarizes various synthetic strategies for producing pyrrolidine derivatives with different substitution patterns.

Synthetic Strategy Precursors/Reagents Catalyst/Conditions Resulting Substitution Reference
1,3-Dipolar CycloadditionIsatin, Sarcosine, Knoevenagel adductsRefluxing aqueous methanolSpiro[indoline-3,2′-pyrrolidine] derivatives researchgate.net
Palladium-Catalyzed HydroarylationN-alkyl pyrrolines, Aryl diazonium saltsPalladium catalyst (e.g., PdCl2)3-Aryl pyrrolidines chemrxiv.orgresearchgate.net
Direct N-AlkylationSecondary amine (pyrrolidine), Alkyl halideHünig's base, AcetonitrileN-Alkyl pyrrolidines researchgate.net
Cyclization from Acyclic PrecursorsProline, 4-hydroxyproline derivativesVarious (e.g., LiAlH4 reduction)Varied ring substitutions mdpi.comnih.gov
Ring-Closing MetathesisAcyclic dienesGrubbs catalystSubstituted pyrrolidines organic-chemistry.org

Chemical Modifications at the Pyrrolidine Ring, Propyl Chain, and Amine Nitrogen

Modifications to the core structure of this compound and its analogues are performed to explore structure-activity relationships. nih.gov These modifications can be targeted to three primary locations: the pyrrolidine ring, the side chain at position C3, and the exocyclic amine nitrogen.

Pyrrolidine Ring Modifications: The pyrrolidine ring itself can undergo significant structural changes. A skeletal modification strategy allows for the conversion of the polar cyclic pyrrolidine structure into a nonpolar linear diene through a process of N-atom removal and deconstruction. researchgate.net This involves N-sulfonylazidonation followed by a rearrangement of the intermediate. researchgate.net Furthermore, functional groups can be introduced onto the ring. For instance, the synthesis of trans-3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidine derivatives starts from an epoxide ring-opening reaction on a bicyclic precursor, demonstrating how substituents can be installed with specific stereochemistry. ingentaconnect.com

Investigation of Steric and Electronic Effects on the Chemical Reactivity of Analogues

The chemical reactivity of this compound analogues is profoundly influenced by the interplay of steric and electronic effects imparted by various substituents. nih.gov These effects can dictate reaction outcomes, rates, and the stability of intermediates and products. escholarship.org

Steric Effects: Steric hindrance, the spatial arrangement and bulkiness of substituents, plays a critical role. For example, in the synthesis of novel pyrrole (B145914) derivatives, it was observed that the yield of cyclized products decreased when bulkier groups were present, demonstrating that steric hindrance can impede reaction pathways. researchgate.net Similarly, in the N-alkylation of pyrrolidine-fused chlorins, the lower reactivity of a cyclic secondary amine compared to a more accessible primary amine was attributed in part to steric factors. nih.gov For analogues of this compound, increasing the size of the N-alkyl groups (e.g., from dimethyl to diethyl or diisopropyl) would be expected to hinder the approach of reactants to the nitrogen atom and potentially to the nearby C3-substituted ring.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—alters the electron density distribution within the molecule, thereby affecting its reactivity. The introduction of fluorine atoms into a pyrrolidine ring, for instance, significantly influences conformational behavior due to stereoelectronic effects like the gauche effect, which arises from stabilizing hyperconjugative interactions (e.g., nN→σ*CF). beilstein-journals.orgbeilstein-journals.org Such effects can control the preferred conformation of the ring and, consequently, how it interacts with other reagents. beilstein-journals.org In palladium-catalyzed hydroarylation, the reaction proceeds efficiently with N-alkyl pyrrolines but not N-acyl pyrrolines; this difference in reactivity is attributed to the electron-withdrawing nature of the acyl group, which alters the electronic properties of the nitrogen and the double bond. researchgate.net

The following table details how specific substitutions can influence reactivity through these effects.

Modification Site Substituent Type Primary Effect Predicted Impact on Reactivity Reference
Amine NitrogenLarger alkyl groups (e.g., Diethyl)StericDecreased nucleophilicity and accessibility of the nitrogen lone pair. nih.gov
Pyrrolidine RingElectron-withdrawing group (e.g., Fluorine)ElectronicAlters ring conformation and modifies basicity of the ring nitrogen. beilstein-journals.orgbeilstein-journals.org
N1-Position of RingAcyl group (vs. Alkyl group)ElectronicReduces electron density on nitrogen, deactivating it for certain catalytic cycles. researchgate.net
Ring SubstituentsBulky groupsStericHinders intramolecular cyclization reactions, potentially lowering yields. researchgate.net

Stereochemical Effects on Chemical Transformation Pathways

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that directs the pathways of chemical transformations involving pyrrolidine derivatives. rsc.org The synthesis of specific stereoisomers is often paramount, and the chiral centers within a molecule can exert significant influence over the formation of new stereocenters. researchgate.net

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for accessing diverse stereochemical patterns in pyrrolidine synthesis. rsc.org By carefully selecting the catalyst and reaction conditions, it is possible to produce different stereoisomers from the same set of starting materials. rsc.org For example, the use of a chiral N-tert-butanesulfinylimine group as part of a reactant in a [3+2] cycloaddition reaction can induce a specific absolute configuration in the resulting pyrrolidine product, generating up to four stereogenic centers with high diastereoselectivity. acs.org

The existing stereochemistry of a pyrrolidine precursor often directs the outcome of subsequent reactions. In the heterogeneous catalytic hydrogenation of substituted pyrrole systems, an initial reduction step can create a stereocenter that directs the subsequent hydrogenation of the rest of the ring, leading to the formation of functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

Furthermore, the relative orientation of substituents on the pyrrolidine ring can be controlled during synthesis. The formation of trans-3-NHCO2Me-2-allyl-pyrrolidine can be achieved through a sequence involving iodoamination, aziridination, and N-acyliminium ion transformation, demonstrating how multi-step sequences can build specific stereochemical relationships. researchgate.net The presence of fluorine on the pyrrolidine ring can induce significant conformational changes that are dependent on the regio- and stereochemistry of the fluorine substitution, thereby influencing the molecule's shape and how it can approach a reactant. beilstein-journals.org

These findings underscore that the stereochemical configuration of precursors and the stereocontrol exerted by catalysts are crucial for determining the final three-dimensional structure of complex pyrrolidine analogues.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Substituted Pyrrolidine (B122466) Amines

The synthesis of the pyrrolidine core, particularly with complex substitution patterns, remains a significant challenge. Future research is focused on developing more efficient, selective, and sustainable methods to access these valuable molecules. Key emerging strategies include catalytic C-H bond functionalization, multicomponent reactions (MCRs), and biocatalysis, which offer powerful alternatives to traditional multi-step sequences. aithor.comnih.govrsc.org

One promising atom-efficient approach is the "borrowing hydrogen" methodology, which utilizes iridium or ruthenium catalysts to synthesize substituted pyrrolidines from simple primary amines and diols. digitellinc.com This method involves the temporary removal of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then undergoes amination and subsequent hydrogenation in a one-pot process. digitellinc.com Similarly, palladium-catalyzed carboamination reactions have emerged as an effective way to construct the pyrrolidine ring by forming both a C-N and a C-C bond in a single step from γ-aminoalkenes. sigmaaldrich.comnih.gov

Another area of intense development is the use of photoredox catalysis, which employs visible light to initiate powerful chemical transformations under mild conditions. sigmaaldrich.com This strategy has been successfully applied to the synthesis of pyrrolidines through formal [3+2] cycloadditions of cyclopropyl (B3062369) ketones with hydrazones. sigmaaldrich.com Furthermore, organocatalysis continues to provide novel, metal-free pathways for the asymmetric synthesis of highly functionalized pyrrolidines. chemspeed.com The evolution of these catalytic systems aims to provide access to complex pyrrolidine structures from simple, readily available starting materials with high levels of stereocontrol.

Table 1: Comparison of Modern Synthetic Routes to Substituted Pyrrolidines

Method Catalyst/Conditions Key Features Advantages
Borrowing Hydrogen Iridium (Ir) or Ruthenium (Ru) complexes Forms pyrrolidines from amines and diols. digitellinc.com High atom economy; uses simple precursors.
Palladium-Catalyzed Carboamination Palladium (Pd) complexes with specific ligands Tandem cyclization and C-C bond formation. sigmaaldrich.com Forms multiple bonds in one step; good stereoselectivity.
[3+2] Cycloadditions Photoredox catalysts, Organocatalysts Assembles the five-membered ring from two components. bohrium.comsigmaaldrich.com High efficiency; access to complex spirocyclic systems. youtube.com
Multicomponent Reactions (MCRs) Various, including catalyst-free and ultrasound One-pot reactions combining three or more starting materials. aithor.com High step-economy; rapid generation of molecular diversity. youtube.com
Biocatalysis Transaminases and other enzymes Uses enzymes to perform key transformations. rsc.org High enantioselectivity; environmentally benign conditions.

Integration of Advanced Computational Techniques for Rational Design of Amine Reactivity

The integration of computational chemistry is set to revolutionize how substituted pyrrolidine amines are designed and how their reactivity is predicted and controlled. Advanced computational tools are moving beyond simple analysis to become predictive engines for reaction discovery and optimization.

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and molecular properties of pyrrolidine derivatives and for modeling reaction mechanisms. digitellinc.comresearchgate.net DFT calculations can elucidate transition states, reaction energy barriers, and the role of catalysts, providing insights that are difficult to obtain experimentally. syrris.com This understanding is crucial for rationally designing more efficient catalysts and predicting the regioselectivity and stereoselectivity of new transformations. scienceintheclassroom.org

Beyond DFT, in silico techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are being used to design novel pyrrolidine derivatives with specific properties. aithor.comnih.govcatalysis.blog These methods are particularly valuable in drug discovery for predicting how a molecule will interact with a biological target. aithor.com

The most significant emerging trend is the application of machine learning (ML) and artificial intelligence (AI). rsc.org ML models can be trained on large datasets of chemical reactions to predict outcomes, such as reaction yield or selectivity, with high accuracy. youtube.comacs.org For amine chemistry, ML is being used to predict properties like pKa values and even to design new amine-based materials for applications like carbon capture. nih.govdigitellinc.com As these predictive models become more sophisticated, they will guide experimental work, reducing the number of trial-and-error experiments needed and accelerating the discovery of new reactions and functional molecules. digitellinc.com

Table 2: Advanced Computational Techniques in Amine Chemistry

Technique Application Information Gained Future Impact
Density Functional Theory (DFT) Mechanistic studies, property calculation. digitellinc.comresearchgate.net Transition state energies, reaction pathways, electronic properties. syrris.com Rational design of catalysts and reaction conditions.
Molecular Docking Binding mode prediction. nih.gov Ligand-protein interactions, binding affinity scores. Design of molecules with specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity or properties. catalysis.blog Correlation between chemical structure and activity. Prioritization of synthetic targets.
Machine Learning (ML) / Artificial Intelligence (AI) Predicting reaction outcomes, molecular properties. rsc.orgyoutube.com Yield, selectivity, reaction feasibility, novel structures. digitellinc.comacs.org Autonomous experimentation and accelerated discovery.

Exploration of Undiscovered Chemical Transformations and Selectivities

While the pyrrolidine ring is a staple of organic chemistry, its full reactive potential is far from exhausted. Future research will focus on uncovering novel transformations that functionalize the saturated core in previously inaccessible ways, with a strong emphasis on achieving unprecedented levels of selectivity.

Photoredox catalysis is unlocking entirely new reaction pathways for pyrrolidines. digitellinc.com Under visible light irradiation, photoredox catalysts can generate highly reactive radical intermediates from amines under exceptionally mild conditions. This has led to unprecedented reactions such as the dehydrogenative aromatization of pyrrolidines to form functionalized pyrroles and the selective cleavage of otherwise robust C–N bonds. digitellinc.comnih.gov This latter transformation enables "skeletal remodeling," where the pyrrolidine ring can be opened and reconstructed into different cyclic amines or carbocycles, vastly expanding the accessible chemical space. nih.govacs.org

The formation of iminium ions from tertiary pyrrolidines is a classic reactivity mode, but new methods are leveraging these intermediates for novel transformations. nih.govthalesnano.com By controlling the formation of endo-cyclic iminium ions, researchers are developing selective α-functionalization strategies that avoid reaction on the N-alkyl substituent, a long-standing challenge in amine chemistry. nih.gov The exploration of such unconventional reactivity will continue to yield powerful new tools for molecular construction.

Table 3: Emerging Chemical Transformations of Pyrrolidines

Transformation Enabling Technology Description Potential Application
Direct C–H Functionalization Transition Metal Catalysis (Rh, Fe, etc.) Direct conversion of a C–H bond on the ring to a C-C, C-N, or other bond. nih.govazoai.com Late-stage functionalization of complex molecules; rapid analogue synthesis. researchgate.net
Dehydrogenative Aromatization Photoredox Catalysis Oxidation of the saturated pyrrolidine ring to an aromatic pyrrole (B145914). digitellinc.com Access to highly functionalized pyrroles from simple precursors.
Skeletal Remodeling via C–N Cleavage Photoredox Catalysis, Difluorocarbene Ring-opening of the pyrrolidine followed by reconstruction into a new ring system. nih.govacs.org Synthesis of diverse and novel carbocyclic and heterocyclic structures.
Selective α-Functionalization Controlled Iminium Ion Formation Functionalization at the carbon adjacent to the nitrogen within the ring. nih.gov Precise modification of the pyrrolidine core without protecting groups. digitellinc.com

High-Throughput Methodologies for Chemical Discovery (Non-Biological Context)

The traditional, manual approach to chemical synthesis and discovery is often slow and resource-intensive. The future of chemical research lies in the adoption of high-throughput methodologies that leverage automation, robotics, and data science to accelerate the pace of innovation.

High-Throughput Experimentation (HTE) platforms are becoming essential tools for reaction discovery and optimization. digitellinc.comacs.org These systems use multi-well plates (e.g., 96 or 1536 wells) and robotic liquid handlers to run hundreds or even thousands of reactions in parallel on a microscale. youtube.comscienceintheclassroom.org This allows for the rapid screening of vast arrays of catalysts, reagents, and reaction conditions to identify optimal protocols or discover entirely new reactions. acs.orgsyngeneintl.com HTE significantly reduces the time and materials required compared to conventional methods, enabling faster go/no-go decisions in research projects. syngeneintl.com

Automated flow chemistry represents another transformative technology. bohrium.comsyrris.com In flow systems, reagents are continuously pumped through tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net When automated, these platforms can perform multi-step syntheses, purifications, and analyses without manual intervention. sigmaaldrich.comnih.gov This is particularly powerful for creating large libraries of related compounds, such as substituted pyrrolidine amines, for screening purposes. thalesnano.comnih.gov

Table 4: High-Throughput Methodologies for Chemical Discovery

Methodology Core Technology Primary Function Key Advantage
High-Throughput Experimentation (HTE) Robotics, Multi-well plates Parallel reaction screening and optimization. digitellinc.comsyngeneintl.com Massive acceleration of discovery; reduced material consumption. scienceintheclassroom.org
Automated Flow Chemistry Pumps, Reactors, In-line analytics Continuous, automated multi-step synthesis and library generation. bohrium.comsyrris.com High reproducibility, safety, and efficiency for library synthesis. nih.gov
Autonomous "Self-Driving" Labs Integrated Robotics and AI/ML Closed-loop design-make-test-analyze (DMTA) cycles. digitellinc.comnih.gov Autonomous discovery of new reactions, catalysts, and materials. azoai.com
Automated Synthesis Platforms Synthesizers with reagent cartridges Simplified, automated execution of common chemical reactions (e.g., couplings, protections). sigmaaldrich.com Increased accessibility and reproducibility of routine synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.